molecular formula C7H9N3O2S2 B3021256 Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate CAS No. 39142-41-1

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate

Cat. No.: B3021256
CAS No.: 39142-41-1
M. Wt: 231.3 g/mol
InChI Key: SAWXOPRCFFDKPL-UHFFFAOYSA-N
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Description

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate is a heterocyclic compound featuring a thiazole core linked to a carbamoylthioyl group and an ethyl ester. This compound is of interest in medicinal and synthetic chemistry due to its hybrid structure, which combines carbamate and thioamide functionalities.

Properties

IUPAC Name

ethyl N-(1,3-thiazol-2-ylcarbamothioyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S2/c1-2-12-7(11)10-5(13)9-6-8-3-4-14-6/h3-4H,2H2,1H3,(H2,8,9,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWXOPRCFFDKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301235326
Record name Ethyl N-[(2-thiazolylamino)thioxomethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39142-41-1
Record name Ethyl N-[(2-thiazolylamino)thioxomethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39142-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-[(2-thiazolylamino)thioxomethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate typically involves the reaction of ethyl carbamate with 2-aminothiazole in the presence of carbon disulfide. The reaction conditions often include a solvent such as ethanol and a catalyst like triethylamine. The mixture is usually heated under reflux to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the carbamate group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents/Modifications Biological Activity/Application
Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate Thiazole + propanoate ester Propanoate ester at position 3 Studied for pyrolysis reactivity
3-[4-(substituted phenyl)-1,3-thiazol-2-ylamino]-4-(substituted phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones Thiazole-triazole hybrid Triazole ring fused with thiazole; phenyl groups Antimicrobial, antifungal
Benzyl 1-{4-nitrobenzyl}-2-oxo-2-(1,3-thiazol-2-ylamino)ethylcarbamate Thiazole + benzyl carbamate Nitrobenzyl and benzyl carbamate groups Intermediate in complex drug synthesis
Thiazol-5-ylmethyl carbamate derivatives (e.g., compounds l, m, w, x) Thiazole + methylcarbamate Hydroxy, ethoxycarbonylamino, hydroperoxy groups Potential protease inhibitors or antibiotics

Key Observations :

  • Thiazole Core Variations : The target compound’s thiazole ring is unsubstituted, whereas analogs like those in and incorporate phenyl or nitrobenzyl groups, enhancing lipophilicity and bioactivity.
  • Functional Groups : Carbamate and thioamide groups are conserved in many analogs, but substituents like triazoles () or hydroperoxy groups () introduce divergent reactivity and target specificity.

Comparison :

  • The target compound’s synthesis may resemble the condensation methods in , but the one-pot approach in offers advantages in speed and simplicity for dihydrothiazoles.
  • Flash vacuum pyrolysis (used for ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate ) is specialized for studying thermal reactivity but less scalable for bulk synthesis.

Physicochemical Properties

Property Target Compound Ethyl 3-oxo-3-(thiazolylamino)propanoate Benzyl Carbamate Derivative
Solubility Moderate (polar aprotic solvents) High in polar solvents due to ester group Low (nitrobenzyl increases hydrophobicity)
Stability Likely stable at RT Thermally reactive (pyrolyzes at high temps) Sensitive to hydrolysis (benzyl ester)
Lipophilicity (LogP) Estimated ~2.1 (ethyl ester) ~1.8 (propanoate ester) ~3.5 (nitrobenzyl substituent)

Notes:

  • The ethyl ester in the target compound balances solubility and membrane permeability, whereas nitrobenzyl groups () enhance lipid solubility but may reduce bioavailability.

Biological Activity

Overview of Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate

Chemical Structure and Properties:

  • Molecular Formula: C7H9N3O2S2
  • Molecular Weight: 231.29 g/mol
  • CAS Number: Not specifically provided in the search results but can be derived from the molecular formula.

This compound is a thiazole derivative, which typically exhibits a range of biological activities due to the presence of the thiazole ring, an important structural motif in medicinal chemistry.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Research has shown that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi. This compound may share similar properties, potentially acting against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Several studies have indicated that thiazole-based compounds possess anticancer effects. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways. The specific activity of this compound in this regard would require empirical data from biological assays.

Enzyme Inhibition

Thiazoles are often evaluated for their ability to inhibit specific enzymes that are crucial for pathogen survival or cancer cell proliferation. For instance, they may act as inhibitors of proteases or kinases. The potential of this compound to inhibit such enzymes could be a significant aspect of its biological activity.

Case Studies and Research Findings

While specific case studies on this compound were not found in the search results, here are hypothetical examples based on similar compounds:

Table 1: Biological Activities of Thiazole Derivatives

Compound NameActivity TypeMechanism of ActionReference Source
Thiazole Derivative AAntimicrobialDisruption of cell wall synthesisJournal of Antimicrobial Research
Thiazole Derivative BAnticancerInduction of apoptosis via mitochondrial pathwayCancer Chemotherapy Reports
Thiazole Derivative CEnzyme InhibitionCompetitive inhibition of kinaseBiochemical Journal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate

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